molecular formula C15H19F3N4O B15120181 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B15120181
M. Wt: 328.33 g/mol
InChI Key: IHBFHUDCZKMGPG-UHFFFAOYSA-N
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Description

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group and the cyclopropanecarboxamide moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxide derivatives, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives .

Scientific Research Applications

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the presence of both the trifluoromethyl group and the cyclopropanecarboxamide moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19F3N4O

Molecular Weight

328.33 g/mol

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H19F3N4O/c1-9-19-12(15(16,17)18)7-13(20-9)22-6-2-3-11(8-22)21-14(23)10-4-5-10/h7,10-11H,2-6,8H2,1H3,(H,21,23)

InChI Key

IHBFHUDCZKMGPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC(C2)NC(=O)C3CC3)C(F)(F)F

Origin of Product

United States

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